molecular formula C6H11NO4S B14688750 2-(Acryloylamino)propane-1-sulfonic acid CAS No. 33028-26-1

2-(Acryloylamino)propane-1-sulfonic acid

Cat. No.: B14688750
CAS No.: 33028-26-1
M. Wt: 193.22 g/mol
InChI Key: MVYVKSBVZFBBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Sulfonic Acid Moiety in Monomer Design

The presence of the sulfonic acid group (–SO₃H) is central to the functionality of AMPS and other similar monomers in polymer science. Sulfonic acids are organosulfur compounds that are significantly stronger acids than their carboxylic acid counterparts. capitalresin.comwikipedia.org This strong acidic nature means they are completely ionized across a wide pH range, providing a consistent anionic charge. atamanchemicals.com

Key properties imparted by the sulfonic acid moiety include:

High Hydrophilicity : The sulfonate group gives the monomer a pronounced affinity for water, making it highly soluble in aqueous systems and enabling the resulting polymers to have advanced water absorption and retention capabilities. wikipedia.orgnbinno.com

Anionic Character : The sulfonic acid group provides a strong, stable anionic charge to the polymer, which is crucial for applications like ion exchange, flocculation, and improving the stability of emulsions. nbinno.comsigmaaldrich.com This charge enhances the chemical and shear stabilities of polymer emulsions by increasing electrostatic repulsion between polymer particles. nbinno.com

Improved Stability : Polymers containing sulfonic acid groups often exhibit enhanced thermal and hydrolytic stability. nbinno.comatamanchemicals.com In AMPS, the sulfomethyl group, combined with a geminal dimethyl group, sterically hinders the amide functionality, contributing to this stability. wikipedia.org

Salt Tolerance : The strong ionic nature of the sulfonic acid group contributes to the polymer's stability in high-salinity environments, a critical feature for applications such as oil field operations. slb.comacs.org

Catalytic Activity : Sulfonic acids are effective catalysts in various organic reactions due to their strong acidity. capitalresin.com Polymeric sulfonic acids are used as catalysts and for ion exchange processes like water softening. wikipedia.org

Overview of AMPS as a Reactive and Hydrophilic Monomer for Anionic Polymer Synthesis

AMPS is a highly versatile monomer valued for its reactivity and hydrophilicity, making it a key building block for a variety of anionic polymers. atamanchemicals.com It can be readily polymerized and copolymerized using standard methods with other monomers like acrylonitrile (B1666552), acrylic acid, and acrylamide (B121943). vinatiorganics.com

Reactivity: The vinyl group in the acryloyl portion of the AMPS molecule provides the site for free-radical polymerization. nih.gov This allows it to be incorporated into polymer chains, forming either homopolymers (poly(AMPS)) or copolymers with a wide range of other vinyl monomers. nih.govacs.org The synthesis of well-defined sulfonated polymers and copolymers can be achieved through controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), although the strong acid group can sometimes complicate these reactions. nih.gov

Hydrophilicity: The sulfonic acid group makes AMPS extremely hydrophilic. wikipedia.orgatamanchemicals.com The monomer readily absorbs water and imparts this characteristic to its polymers, which are known for their high water absorption and retention capabilities. wikipedia.org This property is fundamental to their use in superabsorbent polymers (SAPs) for hygiene products, hydrogels for medical applications, and as fluid-loss control additives in drilling muds. slb.comvinatiorganics.comresearchgate.net

Table 1: Physicochemical Properties of AMPS Monomer

PropertyValue
IUPAC Name 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid
CAS Number 15214-89-8
Molecular Formula C₇H₁₃NO₄S
Molecular Weight 207.25 g/mol
Appearance Crystalline solid
Melting Point 195 °C (decomposes)
Solubility Very soluble in water and Dimethylformamide (DMF); limited solubility in most polar organic solvents.

Historical Context of AMPS Utilization in Polymer Innovations

The development and application of AMPS monomer have evolved significantly since its introduction. The earliest patents involving AMPS were filed in the 1970s, primarily for its use in the manufacturing of acrylic fibers. wikipedia.orgatamanchemicals.com The incorporation of AMPS into these fibers was found to improve properties such as dye receptivity, antistatic characteristics, and flame resistance. atamanchemicals.com

Following its initial success in the textile industry, the unique properties of AMPS led to its exploration and adoption in a multitude of other fields. wikipedia.orgatamanchemicals.com Today, thousands of patents and publications detail the use of AMPS in diverse and demanding applications.

Key Areas of Innovation:

Water Treatment : AMPS-containing polymers are used as scale inhibitors, dispersants, and flocculants due to their ability to bind with multivalent cations and their stability. wikipedia.orgnbinno.comvinatiorganics.com

Oil & Gas Industry : In hostile oil field environments with high salinity and temperature, AMPS copolymers serve as fluid-loss inhibitors, friction reducers, and water-control agents in drilling and enhanced oil recovery operations. wikipedia.orgslb.com

Construction : As a component in superplasticizers, AMPS helps to reduce the water content in concrete formulations, leading to improved strength and durability. wikipedia.orgresearchgate.net

Coatings and Adhesives : The anionic charges from AMPS enhance the stability of polymer emulsions and reduce surfactant leaching from paint films. nbinno.com It also improves the thermal and mechanical properties of adhesives. vinatiorganics.comnbinno.com

Medical and Personal Care : The high water absorption capacity of AMPS has led to its use in superabsorbent hydrogels for applications like wound dressings, baby diapers, and electrodes for medical devices. wikipedia.orgvinatiorganics.com

Membrane Science : AMPS is studied as an anionic component in polymer fuel cell membranes, where it can increase water flow, retention, and resistance to fouling. wikipedia.orgsigmaaldrich.comnih.gov

The broad utility and ongoing research into AMPS-based polymers underscore the monomer's lasting importance in the field of polymer science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33028-26-1

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

2-(prop-2-enoylamino)propane-1-sulfonic acid

InChI

InChI=1S/C6H11NO4S/c1-3-6(8)7-5(2)4-12(9,10)11/h3,5H,1,4H2,2H3,(H,7,8)(H,9,10,11)

InChI Key

MVYVKSBVZFBBPL-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)O)NC(=O)C=C

Related CAS

41206-69-3

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Amps

Established Synthetic Pathways for AMPS Production

The synthesis of 2-(Acryloylamino)propane-1-sulfonic acid (AMPS) is primarily achieved through the Ritter reaction, which involves the reaction of a nitrile with a carbocation precursor, such as an alkene, in the presence of a strong acid. wikipedia.orgwikipedia.org This pathway has proven to be the most commercially viable route due to the availability of starting materials and favorable reaction kinetics.

The industrial synthesis of AMPS is a specific application of the Ritter reaction that utilizes acrylonitrile (B1666552) and isobutylene (B52900) as the primary reactants. vinatiorganics.comwikipedia.org The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). patsnap.comgoogle.com The mechanism proceeds via the protonation of isobutylene by sulfuric acid to form a stable tert-butyl carbocation. This electrophilic carbocation is then attacked by the nitrogen atom of the nitrile group in acrylonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final N-alkyl amide product, AMPS. missouri.edu

Key reactants in this process include:

Acrylonitrile: Serves as the nitrile source and is often used in excess to act as a solvent for the reaction. google.com

Isobutylene: Functions as the carbocation precursor. wikipedia.org

Sulfuric Acid/Oleum: Acts as a catalyst to generate the carbocation and as a sulfonating agent. patsnap.comgoogle.com

The synthesis of AMPS via the Ritter reaction can be described in terms of both single-step (or one-pot) and two-step processes, which relate to the sequence of reactant addition and intermediate formation.

In what is often described as a two-step process , acrylonitrile is first reacted with concentrated sulfuric acid or oleum at low temperatures. google.com This initial step forms an intermediate mixture. In the second step, isobutylene is introduced into this mixture under controlled temperature conditions to complete the reaction. google.com

Conversely, a single-step or continuous process involves continuously mixing the reactants. For instance, acrylonitrile and fuming sulfuric acid can be mixed uniformly, and this mixture is then reacted with vaporized isobutylene in a continuous reactor system. patsnap.comgoogle.com Recent patent literature describes processes where liquid isobutene is added to a pre-mixed solution of acrylonitrile, sulfuric acid, and sometimes a catalyst like phosphoric acid at a controlled temperature (e.g., 40°C), which can be considered a one-pot batch process. vinatiorganics.comwikipedia.org

The distinction lies primarily in the operational sequence of introducing the key reactants and managing the reaction exotherm, rather than fundamentally different chemical pathways.

Industrial Synthesis Processes and Optimization

The transition from laboratory-scale synthesis to industrial production of AMPS requires robust process engineering to ensure efficiency, consistency, and product quality. Key considerations include the mode of production (batch or continuous) and the implementation of strategies to maximize yield and purity.

Both batch and continuous processing methods are employed in the manufacturing of AMPS, each offering distinct advantages and disadvantages. wikipedia.orgpatsnap.com

Batch Production: In batch processing, a defined quantity of reactants is loaded into a reactor, and the reaction proceeds through its various stages (mixing, reacting, cooling, separation) in a sequential manner. snicsolutions.comgetmaintainx.com This method offers flexibility, allowing for the production of different product grades and easier adjustments to the process. snicsolutions.com However, it can be slower, have higher unit costs, and may exhibit greater variability between batches. generalkinematics.comkatanamrp.com Quality control is typically performed on the final batch. generalkinematics.com

Continuous Production: Continuous processes involve the uninterrupted flow of reactants into a reactor system and the constant removal of the product. katanamrp.com This approach is suited for high-volume production and generally results in lower operational costs, higher consistency, and reduced downtime. getmaintainx.comkatanamrp.com Patents describe continuous methods for AMPS synthesis where reactants are continuously fed and mixed, passed through a series of reactors to ensure complete reaction, and then subjected to continuous separation and drying. patsnap.comgoogle.com This method allows for real-time monitoring and control, potentially leading to more stable product quality. snicsolutions.com

FeatureBatch ProcessingContinuous Processing
Production Volume Ideal for small to medium volumes. snicsolutions.comSuited for high-volume, consistent production. katanamrp.com
Flexibility High; equipment can be reconfigured for different products or grades. snicsolutions.comLow; process is optimized for a single product. snicsolutions.com
Consistency Potential for batch-to-batch variability. generalkinematics.comHigh product consistency and stability. patsnap.com
Cost Higher unit costs due to downtime between batches and more manual intervention. katanamrp.comLower operational costs due to automation and efficiency. katanamrp.com
Quality Control Adjustments made after inspection of a completed batch. snicsolutions.comReal-time monitoring allows for immediate corrections. snicsolutions.com
AMPS Application Described in patent literature for AMPS production. vinatiorganics.comRecent patents focus on continuous processes for improved yield and purity. patsnap.comgoogle.com

Optimizing the AMPS synthesis process is critical for commercial viability. Research and patent literature highlight several techniques to improve both the reaction yield and the purity of the final product.

Yield Enhancement:

Molar Ratio Control: The molar ratios of the reactants significantly impact the yield. The ratio of acrylonitrile to isobutylene is typically maintained between 6:1 and 18:1, while the SO₃ to isobutylene ratio is often kept between 0.7:1 and 1.2:1. google.com Using acrylonitrile in excess also allows it to function as the reaction solvent. google.com

Temperature Management: The reaction is exothermic, and precise temperature control is crucial. Mixing acrylonitrile and sulfuric acid is often done at low temperatures (e.g., below 20°C or even 0°C), while the subsequent reaction with isobutylene is carried out at a higher, but still controlled, temperature (e.g., 30-50°C). google.com

Use of Catalysts/Additives: The addition of co-catalysts or additives can improve reaction efficiency. For example, adding phosphoric acid to the sulfuric acid/acrylonitrile mixture has been shown to improve both yield and purity. vinatiorganics.comwikipedia.org Other additives mentioned in patents include organic carboxylic acids or sulfur-containing organic acids like methanesulfonic acid. google.comgoogle.com

Purity Advancement:

High-Purity Raw Materials: The purity of the starting materials, particularly isobutylene, is important. The presence of impurities like butadiene and butene can lead to side reactions and the formation of colored by-products, reducing the purity and affecting the appearance of the final product. google.com

Purification Techniques: After the reaction, the crude AMPS product is typically a solid that is separated via filtration. google.com To achieve high purity (e.g., >99%), this crude product undergoes purification steps. Washing the filter cake with a solvent like acrylonitrile can remove unreacted starting materials and soluble impurities. google.com Recrystallization from solvents such as aqueous acetic acid is another method used to obtain a highly pure final product. google.com

ParameterCondition / TechniqueReported OutcomeReference
Yield Addition of liquid isobutene to an acrylonitrile/sulfuric acid/phosphoric acid mixture at 40°CUp to 89% (based on isobutene) vinatiorganics.comwikipedia.org
Yield & Purity Continuous process with specific reactor designYield > 96%, Purity > 96% patsnap.comgoogle.com
Purity Washing product with acrylonitrile followed by vacuum drying99.7% google.com
Purity Recrystallization with 10% aqueous acetic acidHigh purity, improved chroma google.com
Reactant Ratio Acrylonitrile to sulfuric acid molar ratio reduced to 3:1 to 6:1Reduced cost of acrylonitrile recovery google.com

Analysis of By-products and Side-products in AMPS Manufacturing

Despite process optimization, side reactions can occur during the synthesis of AMPS, leading to the formation of by-products that can affect the product's purity, performance, and appearance. The formation of these impurities is highly dependent on reaction conditions.

One of the primary side reactions is the formation of N-tert-butylacrylamide (TBAA) . psu.edu This occurs under typical Ritter reaction conditions, and research has shown that a mixture of AMPS and TBAA can be obtained. The ratio of these two products is influenced by the concentration of sulfuric acid and the reaction temperature. The formation of AMPS is favored when using excess acrylonitrile at lower temperatures, as this promotes the sulfonation of the intermediate. psu.edu

Impurities present in the isobutylene feed stream can also lead to by-products. For example, butadiene and butene are common impurities that can react under the strong acidic conditions to form undesirable colored compounds or other sulfonated species, which are difficult to separate from the final product. google.com

Other potential by-products can arise from the polymerization of acrylonitrile or the product itself, especially if the reaction temperature is not properly controlled or if polymerization inhibitors are not effectively used during storage and handling of the monomer. Careful control over reactant purity, temperature, and molar ratios is essential to minimize the formation of these and other unidentified impurities. google.comgoogle.com

Characterization of Impurities and Residuals

The synthesis of AMPS, which typically involves the reaction of acrylonitrile, isobutylene, and a sulfonating agent like sulfuric acid or oleum, can generate several process-related impurities and residual materials. researchgate.netgoogle.com The identification and quantification of these substances are paramount for quality control and process optimization.

Key impurities identified in the production residue of AMPS include N-tert-butylacrylamide (TBAA) and unreacted acrylamide (B121943). researchgate.netscientific.net The formation of these by-products is an inherent part of the common synthetic routes. Other potential impurities can arise from side reactions of the reactants and intermediates under the process conditions.

A range of analytical techniques are employed to characterize and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is a primary method used for the separation and quantification of by-products from the main AMPS product. scientific.netmdpi.com Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful tool used to ascertain the identity of the main by-products present in the synthesis residue. researchgate.netresearchgate.netscientific.net These analytical methods provide detailed information on the impurity profile, which is essential for developing effective control strategies.

Table 1: Common Impurities in AMPS Synthesis and Analytical Characterization Methods

Impurity/Residual Chemical Name Common Analytical Method(s)
TBAA N-tert-butylacrylamide HPLC, ESI-MS
Acrylamide Prop-2-enamide HPLC, ESI-MS
Unreacted Acrylonitrile Prop-2-enenitrile Gas Chromatography (GC)

This table summarizes the primary impurities found during AMPS synthesis and the analytical techniques commonly used for their characterization.

Strategies for By-product Control and Utilization

Controlling the formation of by-products during AMPS synthesis is a key focus of process engineering to improve product yield and purity. patsnap.com Several strategies are employed to minimize the generation of impurities and to manage the residual materials effectively.

Control Strategies:

Reaction Temperature Control: Maintaining precise control over the reaction temperature is critical. Deviations from the optimal temperature profile can lead to an increase in side reactions and the formation of unwanted by-products. rawdatalibrary.net For instance, continuous processes often involve specific temperature ranges, such as 10-12°C for initial mixing and 20-45°C for the main reaction stages, to ensure high product yield and purity. google.com

Continuous Production Processes: Shifting from batch to continuous production methods offers better control over reaction parameters. google.com Continuous reactors can maintain steady-state conditions, which helps to guarantee the completeness of the reaction and improve the stability of the product quality, thereby reducing by-product formation. patsnap.comgoogle.com

Washing and Refining: Post-synthesis purification steps are essential. Washing the crude product, often with a solvent like acrylonitrile, helps to remove unreacted starting materials and soluble impurities. google.com

Crystallization: Crystallization is a powerful technique for purifying the final AMPS product. By carefully controlling the crystallization process, it is possible to isolate highly pure AMPS crystals, leaving the majority of impurities behind in the mother liquor. rawdatalibrary.net

By-product Utilization:

The residue from AMPS production, which contains significant amounts of by-products like TBAA and acrylamide, has been explored for valuable applications rather than being discarded as waste. researchgate.netscientific.net This approach not only mitigates environmental pollution but also adds economic value.

Synthesis of Low Molecular Weight Polyacrylamide: The production residue can be directly used as a raw material to synthesize low molecular weight polyacrylamide. researchgate.netscientific.net This polymer finds applications as a paper reinforcing agent or an emulsifier. researchgate.net

Synthesis of High Molecular Weight Polyacrylamide: After a purification step to remove impurities, the recovered components from the residue can be used to synthesize high molecular weight polyacrylamide. researchgate.netscientific.net This higher-grade polymer is suitable for use as a flocculating agent in water treatment or as an oil-displacing agent in enhanced oil recovery. researchgate.netscientific.net

Extraction of N-tert-butylacrylamide (NtBA): Another strategy involves the extraction of valuable by-products from the residue. N-tert-butylacrylamide (NtBA), for example, can be isolated and potentially reused or sold. rawdatalibrary.net

Table 2: Strategies for By-product Management in AMPS Production

Strategy Description Objective
Control
Temperature Control Precise management of reaction temperature profiles. Minimize side reactions.
Continuous Process Implementation of continuous flow reactors. Improve process stability and product consistency.
Washing & Refining Post-synthesis purification with solvents. Remove unreacted materials and soluble impurities.
Crystallization Isolation of the final product through crystallization. Achieve high product purity.
Utilization
Polymer Synthesis Using residue to produce low or high molecular weight polyacrylamide. Create value-added products from waste streams. scientific.net

This table outlines the primary strategies for both controlling the formation of by-products during AMPS synthesis and utilizing the resulting residue.

Polymerization Mechanisms and Kinetic Studies of Amps

Homopolymerization of 2-(Acryloylamino)propane-1-sulfonic acid

The homopolymerization of AMPS, typically conducted in an aqueous solution, proceeds via a free-radical mechanism. The kinetics of this process, however, exhibit complex behaviors that deviate from classical polymerization models, primarily due to the ionic nature of the sulfonate group.

The rate of polymerization and the resulting polymer's molecular weight are governed by the kinetics of the initiation, propagation, and termination steps. For AMPS, these kinetics are highly sensitive to reaction conditions, particularly monomer concentration.

In classical free-radical polymerization, the rate of polymerization is typically first order with respect to the monomer concentration and square root order (0.5) with respect to the initiator concentration. uvebtech.comlibretexts.org However, the homopolymerization of AMPS in aqueous solution displays a more complex dependence on monomer concentration.

Investigations have revealed that the propagation rate coefficient (kp) is not constant but varies significantly with the initial monomer concentration. acs.orgresearchgate.net A study that compared the kinetics at 20 wt% AMPS (1.04 mol·L⁻¹) and 50 wt% AMPS (2.79 mol·L⁻¹) found that the rate coefficients were significantly lower at the higher monomer concentration. acs.orgresearchgate.net This inverse relationship between the rate of propagation and monomer concentration deviates from the expected first-order kinetics and points toward a non-classical kinetic behavior influenced by the physicochemical environment of the polymerization medium.

The individual rate coefficients for propagation (kp) and termination (kt) are fundamental parameters that define the polymerization process. Techniques such as pulsed-laser polymerization combined with near-infrared (NIR) spectroscopy have been employed to determine these values for AMPS homopolymerization in aqueous solutions. acs.org

A key finding from these studies is the strong dependence of both kp and kt on the monomer concentration. acs.orgresearchgate.net At a temperature of 40 °C, the rate coefficients were determined for two different initial AMPS concentrations. At the higher concentration of 2.79 mol·L⁻¹ (50 wt%), the propagation rate coefficient (kp) was 1 x 10⁵ L·mol⁻¹·s⁻¹ and the termination rate coefficient (<kt>) was 2 x 10⁷ L·mol⁻¹·s⁻¹. acs.orgresearchgate.net In contrast, both rate coefficients were found to be significantly higher at the lower AMPS concentration of 1.04 mol·L⁻¹ (20 wt%). acs.orgresearchgate.net

This reduction in the rate coefficients at higher monomer content is a significant feature of the AMPS polymerization system. The lowering of these values is indicative of reduced mobility of the poly(AMPS) chains as the viscosity and density of the medium increase. acs.orgresearchgate.net

Kinetic Rate Coefficients for AMPS Homopolymerization at 40 °C
Initial AMPS Concentration (mol·L⁻¹)Initial AMPS Concentration (wt%)Propagation Rate Coefficient, kp (L·mol⁻¹·s⁻¹)Termination Rate Coefficient, &lt;kt&gt; (L·mol⁻¹·s⁻¹)
2.79501 x 10⁵2 x 10⁷
1.0420Significantly HigherSignificantly Higher

In free-radical polymerization, the termination step, which involves the combination of two growing polymer radicals, is often limited by the rate at which these macroradicals can diffuse through the reaction medium. This phenomenon is known as reaction-diffusion control.

The observed deviations from classical polymerization kinetics for AMPS, particularly the inverse relationship between rate coefficients and monomer concentration, can be attributed to several interconnected factors stemming from its nature as an ionic monomer.

One primary postulation involves electrostatic interactions. AMPS is a strong acid and is highly dissociated in aqueous solution. researchgate.net This results in significant electrostatic repulsion between the negatively charged sulfonate groups on the monomer molecules and the growing polymer radical chains, which also bear these charged groups. At higher monomer concentrations, the increased charge density could hinder the approach of monomer molecules to the radical chain end, thereby reducing the propagation rate coefficient (kp).

Free-Radical Homopolymerization Kinetics

Copolymerization Strategies Involving AMPS

Copolymerization is a critical strategy for tailoring the properties of AMPS-based polymers. By incorporating other monomers, characteristics such as mechanical strength, thermal stability, and solubility can be finely tuned. Due to charge repulsion from its sulfonate group, it can be challenging to produce high-molecular-weight linear homopolymers of AMPS. Copolymerization with a comonomer can mitigate this charge repulsion, allowing for the formation of higher molecular weight polymers.

Free-Radical Copolymerization with Co-monomers

Free-radical polymerization is a common and straightforward method for producing AMPS copolymers. This technique involves the copolymerization of AMPS with various co-monomers in the presence of a radical initiator.

The behavior of monomers in a copolymerization reaction is described by monomer reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer. The determination of these ratios is crucial for predicting copolymer composition and microstructure. Various methods, including the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis intersection methods, are employed to calculate these values from experimental data.

Optimally designed experiments, using techniques such as the Tidwell-Mortimer method and the error-in-variables-model (EVM), have been used to obtain accurate reactivity ratio estimates for AMPS with common co-monomers like acrylamide (B121943) (AAm) and acrylic acid (AAc). For the AMPS/AAm system, the reactivity ratios were found to be r_AMPS = 0.18 and r_AAm = 0.85. In the case of the AMPS/AAc system, the ratios were determined to be r_AMPS = 0.19 and r_AAc = 0.86.

In the copolymerization of AMPS with allylamine (B125299) (AA) in an aqueous solution, the reactivity ratios were determined using several methods, yielding values such as r_AMPS = 0.91 and r_AA = 0.40 (Fineman-Ross method) and r_AMPS = 1.10 and r_AA = 0.45 (Kelen-Tudos method).

Copolymer System (Monomer 1 / Monomer 2)Reactivity Ratio (r₁)Reactivity Ratio (r₂)Reference
AMPS / Acrylamide (AAm)0.180.85
AMPS / Acrylic Acid (AAc)0.190.86
AMPS / Allylamine (AA)0.91 - 1.100.40 - 0.45

The monomer reactivity ratios are fundamental to understanding and predicting the microstructure of the resulting copolymer. The product of the two reactivity ratios (r₁ x r₂) provides insight into the monomer distribution along the polymer chain.

If r₁r₂ = 1, an ideal or random copolymer is formed, where the monomer units are arranged randomly.

If r₁r₂ < 1, there is a tendency toward alternation of the monomers.

If r₁r₂ > 1, a blocky copolymer structure is favored.

For the copolymerization of AMPS with allylamine, the product of the reactivity ratios is less than 1, which indicates a chaotic or random distribution of monomer units in the copolymer chain. Similarly, in the free-radical crosslinking copolymerization of acrylamide (AAm) and AMPS, studies have found that the copolymer composition is equal to the monomer feed composition, which indicates that the monomer units are distributed randomly along the network chains. These findings are consistent with kinetic models, such as the Mayo-Lewis equation, which use reactivity ratios to predict the instantaneous copolymer composition.

Controlled/Living Radical Polymerization (CLRP) of AMPS

Controlled/living radical polymerization (CLRP) techniques offer significant advantages over conventional free-radical methods, including the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. These features are possible due to a significant reduction in irreversible chain-termination reactions.

Atom Transfer Radical Polymerization (ATRP) is a robust CLRP method that typically uses a transition metal complex (commonly copper) as a catalyst. However, the application of ATRP to AMPS presents a significant challenge due to the monomer's strong acidic nature. The sulfonic acid group can protonate the amino-based ligands commonly used in copper-catalyzed ATRP, leading to the decomposition of the catalytic system and subsequent side reactions.

To circumvent this issue, a common strategy is the in situ neutralization of the AMPS monomer before polymerization. Despite this, some reported ATRP syntheses of poly(AMPS) have shown very low conversions (less than 15%). Another approach involves grafting AMPS from a substrate. For instance, a novel aliphatic sulfonic acid ion exchange resin was prepared by grafting AMPS from chloroacetyl styrene-divinyl benzene (B151609) copolymer microspheres via ATRP, using a copper(I) chloride and N, N, N', N'-tetramethyl ethylenediamine (B42938) (TMEDA) catalyst system.

A significant breakthrough in the controlled polymerization of AMPS has been the use of specific transition metal catalysts that are more tolerant to acidic functional groups. Research has demonstrated the first successful quasiliving radical polymerization of AMPS without the need for prior protection of its strong acid group.

This was achieved using a cyclometalated Ruthenium(II) complex, specifically [Ru(o-C₆H₄-2-py)(phen)(MeCN)₂]PF₆ , as the catalyst in dimethylformamide (DMF) at 80 °C. The "living" character of this polymerization system was confirmed by the successful one-pot sequential synthesis of well-defined block copolymers. A poly(AMPS) macroinitiator was first prepared and subsequently, a second monomer was added to grow the next block. This method was used to create block copolymers such as poly(2-acryloamido-2-methylpropanesulfonic acid)-b-poly(methyl methacrylate) (PAMPS-b-PMMA) and poly(2-acryloamido-2-methylpropanesulfonic acid)-b-poly(2-hydroxyethylmethacrylate) (PAMPS-b-PHEMA). The successful formation of these diblock structures, confirmed by nuclear magnetic resonance (NMR) and gel permeation chromatography (GPC), demonstrates the efficiency and living nature of this Ruthenium(II)-catalyzed system for AMPS polymerization.

ParameterPAMPS HomopolymerizationPAMPS-b-PHEMA CopolymerizationReference
Catalyst[Ru(o-C₆H₄-2-py)(phen)(MeCN)₂]PF₆[Ru(o-C₆H₄-2-py)(phen)(MeCN)₂]PF₆
InitiatorEthyl α-bromoisobutyrate (EBiB)PAMPS macroinitiator
Second MonomerN/A2-hydroxyethylmethacrylate (HEMA)
SolventDimethylformamide (DMF)Dimethylformamide (DMF)
Temperature80 °C70 °C (for second block)
Key FeaturePolymerization of AMPS without protection of the acid group
Synthesis of AMPS-based Block Copolymers and Advanced Architectures

The synthesis of well-defined block copolymers and other advanced polymer architectures based on this compound (AMPS) has been extensively explored using various controlled radical polymerization (CRP) techniques. These methods allow for precise control over molecular weight, composition, and architecture, which is challenging to achieve with conventional free-radical polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for synthesizing AMPS-based block copolymers. For instance, amphiphilic block copolymers of AMPS and styrene (B11656) have been successfully synthesized. A notable strategy involves the transformation of the AMPS monomer into a polymerizable ionic liquid (PIL) by neutralization with triethylamine. This modification renders the resulting macro-chain transfer agent (macro-CTA) soluble in organic solvents like DMF, DMSO, and ethanol, facilitating a straightforward and homogeneous chain extension with a hydrophobic monomer such as styrene. repositorioinstitucional.mxrug.nl This approach provides an alternative to protection-deprotection chemistry or emulsion polymerization methods. repositorioinstitucional.mx The control over the monomer-to-RAFT agent and initiator ratios allows for the synthesis of AMPS homopolymers and copolymers with targeted high molecular weights (e.g., 3 x 10⁶ and 10 x 10⁶ g·mol⁻¹) and low dispersities (Đ < 1.3). wikipedia.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for creating complex AMPS-containing polymers. The synthesis of block copolymers of AMPS with methyl methacrylate (B99206) (MMA) and 2-hydroxyethyl methacrylate (HEMA) has been reported. mdpi.com One study demonstrated the use of a cyclometalated Ruthenium(II) complex as a catalyst, which allowed for the quasiliving radical polymerization of AMPS without the need to protect the sulfonic acid group. repositorioinstitucional.mx This method was used to first synthesize a poly(AMPS) macroinitiator, which was then chain-extended with either MMA to form an amphiphilic block copolymer or HEMA to create a double hydrophilic block copolymer. mdpi.com However, ATRP of AMPS can be challenging; using copper catalysts often requires neutralization of the acid groups to prevent protonation of the ligands and subsequent decomposition of the catalytic system. mdpi.com

Advanced Architectures: Beyond simple linear block copolymers, more complex structures can be achieved.

Graft Copolymers: These architectures involve attaching polymer chains as side chains to a main polymer backbone. General "grafting-from" approaches, where the side chains are polymerized from initiation sites along the main chain, are applicable. nih.gov For example, AMPS has been graft copolymerized with acrylamide onto a starch backbone using a cerium sulfate (B86663) and ammonium (B1175870) persulfate initiation system.

Star Polymers: Star-shaped polymers, which consist of multiple polymer arms radiating from a central core, can be synthesized. While specific examples detailing AMPS-based star polymers are less common in the provided literature, the general "grafting-from" methodology using multifunctional initiators or cores, such as dendrimers, is a well-established route for creating such non-linear architectures. nih.gov

Conventional Free-Radical Polymerization: While less controlled, free-radical polymerization is also used to create AMPS block copolymers. Water-soluble block copolymers of AMPS with acrylic acid (AA) and maleic anhydride (B1165640) (MAH) have been synthesized using ammonium persulfate as an initiator in an aqueous medium. nih.gov Electron-beam irradiation offers another route, initiating polymerization and crosslinking simultaneously without a chemical initiator to form hydrogel networks. nih.gov

Influence of Reaction Conditions on Polymerization Outcomes

Effects of Initiator Concentration and Type

The selection of an initiator and its concentration directly impacts the kinetics of AMPS polymerization and the molecular weight of the resulting polymer.

Initiator Type:

Persulfates: Potassium persulfate (KPS) and ammonium persulfate (APS) are common water-soluble thermal initiators for the free-radical polymerization of AMPS. researchgate.netitu.edu.tr APS is often preferred due to its higher solubility in water compared to KPS.

Redox Initiators: Redox pairs, such as APS with sodium metabisulfite (B1197395) (SPS) or sodium thiosulfate, are effective for initiating polymerization at lower temperatures, which can be advantageous for controlling the reaction exotherm and preventing degradation. researchgate.net These systems generate free radicals through an electron transfer reaction, often leading to improved reaction rates.

Azo Initiators: Oil-soluble azo initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN) and water-soluble variants such as V-50 are also utilized, particularly in controlled radical polymerization techniques like RAFT or in organic solvent systems.

Initiator-Free Methods: Electron-beam (E-beam) irradiation can initiate AMPS polymerization without any chemical initiator. This method is rapid, occurs at room temperature, and simultaneously sterilizes the material, making it useful for creating hydrogels for biomedical applications. nih.gov

Initiator Concentration: The concentration of the initiator is a key parameter for controlling the polymerization rate and the final molecular weight. According to classical free-radical polymerization kinetics, the rate of polymerization is typically proportional to the square root of the initiator concentration. For the aqueous polymerization of AMPS with KPS, the reaction order with respect to the initiator was experimentally found to be 0.49, which aligns well with the theoretical value of 0.5. rsc.org

Effect on Molecular Weight: Conversely, a higher initiator concentration generally results in polymers with lower average molecular weight. This is because a larger number of radicals initiate more polymer chains, but the finite amount of monomer is distributed among these chains, leading to shorter average chain lengths before termination occurs. researchgate.net

Effect on Polymer Properties: The initiator concentration can also influence other physical properties. In the surfactant-free precipitation polymerization of AMPS, varying the KPS concentration was shown to affect the final particle size of the resulting microparticles and their lower critical solution temperature (LCST). researchgate.netmdpi.com

The following table summarizes findings from a study on the surfactant-free precipitation polymerization of AMPS, showing how varying the initial KPS initiator concentration affects the hydrodynamic diameter (HD) and polydispersity index (PDI) of the resulting polymer particles at 18 °C.

Sample IDMonomer:Radical Molar RatioKPS Concentration (g/L)Hydrodynamic Diameter (HD) (nm)Polydispersity Index (PDI)
PS11:15.980226 ± 350.42 ± 0.04
PS21:0.52.990299 ± 1450.49 ± 0.29
PS31:0.10.598389 ± 390.28 ± 0.07
PS41:0.050.299584 ± 750.44 ± 0.06
PS51:0.010.064271 ± 500.26 ± 0.14

Data sourced from a study on thermosensitive poly(AMPS) microparticles. researchgate.net

Temperature and Solvent Effects on Polymerization Kinetics and Molecular Weight Development

Temperature and the choice of solvent are critical parameters that significantly influence the polymerization kinetics and the final properties of AMPS-based polymers.

Temperature Effects: The reaction temperature has a profound impact on the rate of polymerization and the stability of the resulting polymer.

Molecular Weight and Stability: While higher temperatures increase the reaction rate, they can also lead to a decrease in the average molecular weight due to increased rates of chain transfer and termination reactions. mdpi.com Furthermore, at very high temperatures (e.g., above 100 °C), AMPS-containing polymers can undergo thermal degradation and hydrolysis, which leads to a reduction in molecular weight and changes in solution viscosity. researchgate.netmdpi.com For instance, studies on AMPS-acrylamide copolymers show that as the heat treatment temperature increases, the contribution of oxidative thermal degradation to viscosity changes becomes more significant. researchgate.netmdpi.com

Solvent Effects: The solvent system can dramatically alter polymerization kinetics, particularly for an ionizable monomer like AMPS. AMPS is highly soluble in water and DMF, but has limited solubility in many other polar organic solvents. wikipedia.org

Kinetic Effects: The choice of solvent can influence initiator efficiency and the propagation and termination rate constants. In the ATRP of AMPS catalyzed by a Ruthenium complex, the polymerization in pure DMF was slightly slower than in water:DMF or methanol:DMF mixtures. repositorioinstitucional.mx However, the reaction in DMF exhibited a more controlled, pseudo-first-order kinetic profile without the induction period observed in the aqueous mixtures. repositorioinstitucional.mx This was attributed to the better solubility of the initiator and catalyst in DMF, leading to higher initiator efficiency and a more constant concentration of active species. repositorioinstitucional.mx

Molecular Weight and Dispersity: The solvent choice affects the resulting molecular weight and dispersity. The aforementioned ATRP in DMF yielded polymers with a narrower molecular weight distribution (Đ in the range of 1.22–1.55) compared to reactions in aqueous mixtures (Đ > 1.7). repositorioinstitucional.mx In aqueous solutions, the polymerization kinetics of AMPS are also affected by the monomer concentration itself, as this can alter the ionic strength of the medium, which in turn influences the propagation rate constant (kₚ). uwaterloo.ca

The table below shows the results of AMPS polymerization in different solvents catalyzed by a Ru(II) complex, highlighting the impact on conversion, molecular weight (Mₙ), and dispersity (Đ).

Solvent (50:50 v/v)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₒ/Mₙ)
Water:DMF416104,8001.74
Water:DMF821112,0001.83
Methanol:DMF415108,0001.71
Methanol:DMF820115,0001.80
DMF43558,0001.35
DMF86198,0001.48

Data adapted from a study on the quasiliving radical polymerization of AMPS. repositorioinstitucional.mx Reaction conditions: [AMPS]₀:[EBiB]₀:[catalyst]₀ = 200:1:1 at 80 °C.

Optimization of Polymerization Parameters for Tailored Polymer Properties

The deliberate manipulation of reaction parameters such as initiator concentration, temperature, and solvent is crucial for synthesizing AMPS-based polymers with specific, tailored properties. By optimizing these conditions, it is possible to control the molecular weight, dispersity, copolymer composition, and architecture to meet the demands of various applications. rug.nl

Controlling Molecular Weight and Dispersity: For applications requiring high-performance polymers, such as in enhanced oil recovery or as superplasticizers in concrete, achieving high molecular weight is often a primary goal. researchgate.netgoogle.comatamankimya.com

Low Initiator Concentration: As a general principle, decreasing the initiator concentration leads to the formation of fewer polymer chains, allowing each chain to grow longer and resulting in a higher average molecular weight. mdpi.com

Temperature Control: Moderate polymerization temperatures are often optimal. While higher temperatures accelerate the reaction, they can also increase the rate of side reactions that limit chain growth, thereby reducing the final molecular weight. mdpi.com For instance, synthesizing high-molecular-weight polyacrylamide often involves optimizing for a reaction temperature around 60-62 °C. mdpi.com

Controlled Radical Polymerization: Techniques like RAFT are particularly effective for producing polymers with both high molecular weight and low dispersity. By carefully selecting the monomer-to-RAFT agent and initiator ratios, it is possible to precisely target specific molecular weights. For example, using a poly(AMPS) macro-RAFT agent (PAMPS₅₀-X), researchers have synthesized PAMPS with molar masses of 3 × 10⁶ and 10 × 10⁶ g·mol⁻¹ and dispersities below 1.3 by controlling these ratios in an aqueous medium. acs.org

Tailoring Block Copolymers and Advanced Architectures: The synthesis of well-defined block copolymers requires careful optimization of the reaction sequence and conditions.

Solvent Selection: When creating amphiphilic block copolymers, the solvent must be suitable for both the hydrophilic (AMPS) and hydrophobic blocks. The strategy of converting AMPS to a polymerizable ionic liquid (PIL) soluble in organic solvents like DMF allows for the homogeneous polymerization of a subsequent hydrophobic block, such as styrene, which would be immiscible in a purely aqueous system. rug.nl

Sequential Monomer Addition: In controlled polymerization techniques, a first block is polymerized to high conversion before the second monomer is introduced. For the synthesis of PAMPS-b-PHEMA, a PAMPS macroinitiator was first synthesized in DMF at 80 °C. The reaction was then cooled to 70 °C for the addition and polymerization of the HEMA block, demonstrating temperature control to optimize the synthesis of each segment. mdpi.com

RAFT Agent Selection: The success of RAFT polymerization is highly dependent on choosing the appropriate RAFT agent for the specific monomer. Trithiocarbonates are generally effective for controlling the polymerization of acrylamide-type monomers like AMPS. sigmaaldrich.comspecificpolymers.com Optimizing the RAFT agent structure and concentration is key to ensuring a high fraction of living chains, which is essential for efficient block copolymer formation. rsc.org

By integrating control over these fundamental reaction parameters, researchers can design and synthesize a wide array of AMPS-based polymers with precisely engineered properties for advanced applications. nih.gov

Polymer Architecture and Structural Elucidation of Amps Derived Materials

Spectroscopic Analysis of AMPS Polymers and Copolymers

Spectroscopic methods are fundamental in determining the chemical structure of AMPS-derived polymers and copolymers, confirming the incorporation of monomers and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of AMPS-based polymers. Both ¹H and ¹³C NMR are utilized to confirm the copolymer structure and determine the monomer composition. nih.govmdpi.com

In ¹H NMR spectra of AMPS copolymers, characteristic peaks corresponding to the protons in the AMPS monomer unit can be identified. For instance, in a copolymer of AMPS and methyl methacrylate (B99206) (MMA), signals corresponding to the polymer backbone protons, methyl protons, and methylene (B1212753) protons adjacent to the sulfonic acid group of the AMPS unit are observed at approximately 1.54-1.93 ppm and 3.10 ppm, respectively. nih.gov The incorporation of a comonomer like MMA introduces new signals, such as those for the main-chain protons and the methoxy (B1213986) protons, which appear around 0.80-1.10 ppm and 3.62 ppm, respectively. nih.gov The molar composition of the copolymer can be calculated from the integration ratio of these distinct peaks. nih.govmagritek.com

¹³C NMR spectroscopy provides further confirmation of the polymer structure, with distinct chemical shifts for the carbons in the polymer backbone and the various functional groups. mdpi.com For copolymers, NMR analysis can also provide insights into the sequence distribution of the monomer units along the polymer chain. wikipedia.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for an AMPS-MMA Copolymer

ProtonsChemical Shift (ppm)
Polymer backbone (AMPS)1.54 - 1.93
Methyl (AMPS)~1.93
-CH₂-SO₃H (AMPS)~3.10
Main-chain (MMA)0.80 - 1.10
-OCH₃ (MMA)~3.62

Note: Chemical shifts are approximate and can vary based on the solvent and copolymer composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is essential for identifying the functional groups present in AMPS polymers and copolymers, thereby confirming the successful polymerization and incorporation of the respective monomers. The FTIR spectrum of an AMPS-containing polymer will exhibit characteristic absorption bands.

For example, in a copolymer of AMPS and acrylamide (B121943) (AA), the FTIR spectrum shows characteristic bands for both monomer units. The presence of AMPS is confirmed by absorption bands corresponding to the S=O stretching vibration of the sulfonic acid group, typically observed around 1037 cm⁻¹. mdpi.com The N-H stretching vibration from the amide group in both AMPS and AA units appears as a broad band around 3424-3450 cm⁻¹. mdpi.com Other key absorptions include the C=O stretching of the amide group (Amide I band) at approximately 1637-1647 cm⁻¹ and the N-H bending (Amide II band). mdpi.commdpi.com The disappearance of the absorption band corresponding to the C=C double bond of the monomers after polymerization is a clear indication of the reaction's success. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for AMPS-Acrylamide Copolymers

Wavenumber (cm⁻¹)Assignment
~3450N-H stretching (Amide)
~2930C-H stretching (Alkyl)
~1647C=O stretching (Amide I)
~1547N-H bending (Amide II)
~1037S=O stretching (Sulfonic acid)

Molecular Weight Distribution and Chain Characteristics

The molecular weight and its distribution, along with the polymer chain's conformation in solution, are critical parameters that dictate the macroscopic properties of AMPS-derived materials, such as their viscosity and mechanical strength.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. mdpi.comresearchgate.net In GPC, polymer molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller ones. wikipedia.org

For AMPS-based polymers, which are often water-soluble, aqueous GPC is employed. The mobile phase is typically an aqueous solution containing a salt, such as sodium nitrate (B79036) (NaNO₃) or sodium azide, to suppress polyelectrolyte effects and interactions with the column packing material. mdpi.comresearchgate.net The system is calibrated using polymer standards of known molecular weight, such as pullulan, polyethylene (B3416737) glycol (PEG), or polyacrylamide. mdpi.comresearchgate.net GPC analysis of AMPS copolymers has been used to confirm increases in molecular weight after copolymerization and to determine the number average molecular weight (Mn) and weight average molecular weight (Mw). nih.govresearchgate.net For instance, studies have reported the successful determination of the molecular weight of AMPS-MMA block copolymers using GPC with DMF containing LiBr as the eluent and PMMA standards for calibration. nih.gov

Light-Scattering and Intrinsic Viscosity Studies for Chain Conformation

Light scattering and viscometry are powerful techniques for investigating the size, shape, and conformation of polymer chains in solution. Static Light Scattering (SLS) can be used to determine the weight-average molecular weight (Mw) of polymers. nih.gov

Intrinsic viscosity [η] measurements provide valuable information about the hydrodynamic volume of a single polymer coil and are related to the polymer's molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * M^α. mdpi.comuwaterloo.ca The exponent 'α' is indicative of the polymer's conformation in a particular solvent; for example, a value between 0.5 and 0.8 is typical for flexible random coils in a good solvent. uwaterloo.ca

For polyelectrolytes like poly(AMPS), the chain conformation is highly dependent on the ionic strength of the solution. In deionized water, electrostatic repulsion between the charged sulfonate groups leads to chain expansion and high viscosity. In the presence of added salt, these charges are screened, causing the polymer coil to contract, which results in a decrease in intrinsic viscosity. mdpi.comuwaterloo.ca Studies on poly(AMPS) and its copolymers with acrylamide have shown this characteristic polyelectrolyte behavior, where the intrinsic viscosity decreases significantly with increasing salt concentration until it reaches a constant value, behaving like a neutral polymer in a good solvent. mdpi.comuwaterloo.ca

Microstructural Features and Sequence Distribution in Copolymers

The arrangement of monomer units within a copolymer chain, known as the microstructure or sequence distribution, has a profound impact on the polymer's properties. This includes whether the monomers are arranged in a random, alternating, block, or graft fashion.

The sequence distribution in AMPS copolymers is largely governed by the reactivity ratios of the comonomers. Reactivity ratios (r₁ and r₂) describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer. mdpi.com If r₁r₂ = 1, the copolymer has a random distribution. If r₁ and r₂ are both less than 1, an alternating tendency is observed. If both are greater than 1, a blocky structure is favored. mdpi.com

For the copolymerization of AMPS (M₁) with acrylamide (AAm, M₂), reactivity ratios have been determined as r(AMPS) = 0.18 and r(AAm) = 0.85. mdpi.com Similarly, for AMPS (M₁) and acrylic acid (AAc, M₂), the reactivity ratios were found to be r(AMPS) = 0.19 and r(AAc) = 0.86. mdpi.com Since the product of these reactivity ratios (r₁r₂) is significantly less than 1, it indicates a tendency towards a more random or alternating incorporation of the monomers rather than a blocky structure. The copolymer composition can be determined using techniques like elemental analysis or NMR spectroscopy. mdpi.comresearchgate.net For instance, in an AMPS/AAc copolymerization with an equimolar feed, it was found that AAc is preferentially incorporated into the copolymer chain. researchgate.net The synthesis of well-defined block copolymers, such as PAMPS-b-PMMA, has been achieved through controlled radical polymerization techniques, with the block structure confirmed by GPC and NMR. mdpi.com

Table 3: Reactivity Ratios for AMPS Copolymers

Comonomer Systemr₁ (AMPS)r₂ (Comonomer)r₁ * r₂Implied Microstructure
AMPS / Acrylamide0.180.850.153Random/Alternating Tendency
AMPS / Acrylic Acid0.190.860.163Random/Alternating Tendency

Analysis of Monomer Sequence Distribution

For instance, in the copolymerization of AMPS with allylamine (B125299) (AA), the reactivity ratios were determined to be rAMPS = 0.91 and rAA = 0.40 using the Fineman-Ross method, indicating how each monomer preferentially adds to a growing polymer chain. researchgate.net Such studies allow for the tailoring of copolymer synthesis to achieve a desired monomer arrangement and, consequently, specific material properties. mdpi.comkinampark.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for quantifying the final composition of the copolymer, which provides an experimental validation of the predictions made from reactivity ratios. researchgate.netresearchgate.net By integrating the signals corresponding to the distinct protons of each monomer unit in the ¹H NMR spectrum, the molar ratio of the monomers incorporated into the polymer can be accurately determined. researchgate.netrepositorioinstitucional.mx For example, in copolymers of AMPS and acrylic acid (AA), the chemical shift of the methyl groups (-CH₃) of AMPS at approximately 1.02-1.06 ppm and the methylene group (-CH₂-) of AA around 2.32-2.36 ppm can be used for compositional analysis. researchgate.net

Table 1: Monomer Reactivity Ratios for Copolymers of 2-(Acryloylamino)propane-1-sulfonic acid (AMPS)

Comonomer (M₂) Method r₁ (AMPS) r₂ (Comonomer) Citation
Allylamine (AA) Fineman-Ross 0.91 ± 0.01 0.40 ± 0.02 researchgate.net
Allylamine (AA) Kelen-Tudos 1.10 ± 0.02 0.45 ± 0.01 researchgate.net
Allylamine (AA) Inverted Fineman-Ross 0.85 ± 0.01 0.31 ± 0.03 researchgate.net
Maleic Acid (MA) Fineman-Ross 0.25 0.04 researchgate.net

Characterization of Polymer Backbone Configuration

The configuration of the polymer backbone, including its chemical structure and stereochemistry (tacticity), is elucidated primarily through spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net These techniques provide a "fingerprint" of the material, confirming the successful incorporation of the AMPS monomer and offering insights into the backbone's local environment.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups of the AMPS monomer within the polymer structure. The presence of specific absorption bands confirms the integrity of the monomer unit after polymerization. Key vibrational bands include those for the N-H and S=O stretching of the AMPS unit, as well as the C=O stretching from the amide group. mdpi.com For example, in AMPS/Acrylamide copolymers, bands around 1037 cm⁻¹ (S=O stretching) and 3423-3450 cm⁻¹ (N-H stretching) are characteristic of the AMPS moiety. mdpi.comtsijournals.com

Table 2: Characteristic FTIR Absorption Bands for AMPS-Derived Polymers

Wavenumber (cm⁻¹) Assignment Citation
~3450 N-H Stretching, -OH groups of sulfonic acid tsijournals.com
~2930 -CH₂ and -CH₃ Stretching mdpi.comtsijournals.com
~1637-1620 C=O Stretching (Amide I) mdpi.comtsijournals.com
~1547 N-H Bending (Amide II) researchgate.net
~1363 C-N-C Stretching mdpi.com

¹H NMR spectroscopy provides more detailed structural information about the polymer backbone. repositorioinstitucional.mx The spectra show characteristic signals for the protons along the polymer main chain, typically observed as broad peaks between 1.40 and 2.74 ppm, as well as the specific protons of the AMPS side chain. researchgate.netresearchgate.net The chemical shifts of the methylene protons adjacent to the sulfonic acid group (-CH₂-SO₃H) at approximately 3.35-3.63 ppm and the methyl protons (-C(CH₃)₂) around 1.4 ppm are unambiguous indicators of AMPS incorporation. repositorioinstitucional.mxresearchgate.net While detailed tacticity studies (isotactic, syndiotactic, or atactic arrangements) on AMPS homopolymers are not extensively reported, the resolution and splitting patterns of the backbone proton signals in NMR spectra are the principal means by which such stereochemical information could be determined. nih.gov The bulky, charged side group of the AMPS monomer is expected to sterically influence the backbone configuration, which in turn affects the polymer's solution properties and thermal stability. uwaterloo.canih.gov

Table 3: Characteristic ¹H NMR Chemical Shifts for AMPS-Derived Polymers (in D₂O or similar solvents)

Chemical Shift (ppm) Assignment Citation
~1.02 - 1.43 Methyl protons (-C(CH₃)₂) researchgate.netresearchgate.net
~1.40 - 2.74 Main chain backbone protons (-CH-, -CH₂-) researchgate.netresearchgate.net
~3.35 - 3.63 Methylene protons adjacent to sulfonic acid group (-CH₂-SO₃H) repositorioinstitucional.mxresearchgate.net

Physicochemical Properties and Solution Behavior of Polymeric Systems Incorporating Amps

Polyelectrolyte Characteristics and Ionic Interactions

Polymers containing AMPS exhibit distinct polyelectrolyte behavior due to the ionization of the sulfonate group. This leads to a range of ionic interactions that govern their performance in aqueous environments.

Influence of Sulfonate Groups on Anionic Character and pH Responsiveness

The sulfonic acid group (–SO₃H) is the defining functional group of the AMPS monomer. It is a very strong acid, meaning it ionizes completely across a broad pH range in aqueous solutions. This complete dissociation imparts a high degree of anionic character and hydrophilicity to the polymer chains. Unlike polymers based on weak acids (e.g., acrylic acid), which show a significant change in ionization and conformation with pH, AMPS-containing polymers maintain a consistent negative charge density.

This property results in a notable lack of pH responsiveness in terms of charge. For instance, hydrogels synthesized from AMPS exhibit pH-independent swelling behavior because the electrostatic repulsion between the fixed anionic charges on the polymer backbone remains high even in acidic conditions. The anionic charges from the sulfonate groups, being fixed on the polymer particles, also enhance the chemical stability of polymer emulsions.

PropertyInfluence of Sulfonate GroupReference
Ionic Character Strong anionic character due to complete ionization of sulfonic acid.
pH Responsiveness Minimal; maintains anionic charge over a wide pH range.
Hydrophilicity High degree of hydrophilicity and water absorption.
Swelling Behavior pH-independent swelling in cross-linked hydrogels.

Cation Stability of AMPS-Containing Polymers in Aqueous Media

A significant characteristic of AMPS-containing polymers is their exceptional stability in the presence of various cations, particularly divalent and multivalent cations. The strong ionic nature of the sulfonate group effectively prevents the precipitation of mineral salts. When incorporated into a polymer matrix, even in small amounts, the AMPS monomer can significantly inhibit the precipitation of cations such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), aluminum (Al³⁺), zinc (Zn²⁺), barium (Ba²⁺), and chromium (Cr³⁺).

CationInteraction with AMPS PolymersConsequence
Monovalent Cations (e.g., Na⁺) Act as counter-ions, screening electrostatic repulsion.Influences solution viscosity and polymer conformation.
Divalent Cations (e.g., Ca²⁺, Mg²⁺) Strong binding to sulfonate groups.Inhibition of mineral salt precipitation and scale formation.
Multivalent Cations (e.g., Al³⁺, Fe³⁺) Significant reduction in precipitation.Enhanced stability and performance in hard water and industrial applications.

Rheological Behavior of AMPS Polymer Solutions

The rheology of AMPS polymer solutions is a critical aspect of their application, particularly in areas requiring viscosity modification, lubrication, and flow control. Their behavior is governed by factors such as polymer structure, concentration, ionic strength, and temperature.

Viscoelastic Properties and Shear-Thinning Behavior

Solutions of high molecular weight poly(AMPS) and its copolymers are known to be highly viscous. They exhibit pronounced non-Newtonian fluid behavior, specifically pseudoplasticity, commonly known as shear-thinning. This means their viscosity decreases as the applied shear rate increases. This behavior is characteristic of polyelectrolyte solutions where the polymer chains are in an extended conformation at rest due to electrostatic repulsion between the charged sulfonate groups. When shear is applied, the chains align in the direction of flow, reducing intermolecular entanglement and thus lowering the bulk viscosity. Some sources note that while poly(AMPS) solutions are pseudoplastic, they are not thixotropic, meaning their viscosity is independent of the history of the shear rate.

Impact of Ionic Strength (e.g., Salinity) and Temperature on Rheology

The rheological properties of AMPS polymer solutions are highly sensitive to the ionic strength of the medium. In deionized water, the strong electrostatic repulsion between the sulfonate groups along the polymer backbone leads to chain expansion and a highly viscous solution. When salt (e.g., NaCl) is added, the cations screen the negative charges on the polymer chain. This charge screening effect reduces the intramolecular electrostatic repulsion, causing the polymer coils to contract. This transition from an extended to a more coiled conformation leads to a significant decrease in solution viscosity.

Despite this general effect, copolymers containing AMPS are recognized for their superior stability and viscosity retention in high-salinity and high-temperature environments compared to other polymers like polyacrylamides. The bulky, sterically hindered structure of the AMPS monomer helps protect the polymer main chain from degradation at elevated temperatures.

ConditionEffect on Polymer ChainImpact on Solution Viscosity
Low Ionic Strength Chains are extended due to electrostatic repulsion.High viscosity.
High Ionic Strength (High Salinity) Charge screening by counter-ions leads to coil contraction.Significant decrease in viscosity.
Increasing Temperature Can decrease hydration of hydrophilic groups.Generally leads to a decrease in viscosity, but AMPS polymers show good thermal stability.

Polymer Conformation and Intermolecular Interactions in Solution

The conformation of AMPS-containing polymers in solution is a function of a balance between electrostatic interactions, hydrophobic interactions, and the intrinsic stiffness of the polymer chain. In aqueous media, the electrostatic repulsion between the ionized sulfonate groups forces the polymer into a relatively rigid and extended conformation. The flexibility of the polymer chain can also play a crucial role. For example, a more flexible AMPS-acrylamide copolymer can adopt configurations that facilitate interactions with other species in solution, such as oppositely charged proteins, more readily than a stiffer polyelectrolyte.

Swelling Characteristics of AMPS-based Hydrogels

Polymeric hydrogels based on 2-(Acryloylamino)propane-1-sulfonic acid (AMPS) are three-dimensional, cross-linked networks of hydrophilic polymers renowned for their capacity to absorb and retain significant volumes of water or aqueous fluids. This remarkable swelling behavior is primarily attributed to the hydrophilic nature of the polymer chains and the osmotic pressure differential between the hydrogel's interior and the external solution. The incorporation of the highly ionic sulfonate group (–SO3H) from the AMPS monomer is a key determinant of the physicochemical properties and swelling characteristics of these hydrogels.

Water Absorption and Retention Capacities

The capacity of AMPS-based hydrogels for water absorption is exceptionally high, classifying them as superabsorbent polymers. acs.org This is largely due to the presence of the sulfonic acid group, which is strongly hydrophilic and ionizes readily. researchgate.net The resulting electrostatic repulsion between the negatively charged sulfonate groups along the polymer backbone forces the network to expand, allowing for the uptake of large quantities of water. Terpolymer hydrogels incorporating AMPS have demonstrated the ability to absorb 2035 ± 255 times their own mass in water. acs.org

Several factors intrinsic to the hydrogel's structure influence its water absorption and retention capabilities:

AMPS Content: Generally, increasing the concentration of AMPS in the hydrogel formulation leads to a higher swelling ratio. researchgate.net The greater number of hydrophilic sulfonate groups enhances the electrostatic repulsion and osmotic pressure within the network, thereby increasing its water uptake capacity. researchgate.net

Crosslinker Concentration: The density of crosslinks within the polymer network has an inverse relationship with the swelling capacity. A higher concentration of the crosslinking agent, such as N,N'-methylenebis(acrylamide), creates a more rigid and tightly bound network structure. researchgate.netresearchgate.net This increased crosslink density reduces the space between polymer chains, physically restricting the expansion of the hydrogel and consequently lowering its maximum water absorption. researchgate.netopenchemicalengineeringjournal.com Conversely, decreasing the crosslinker concentration enhances the swelling capacity up to a certain point, beyond which the hydrogel's mechanical stability may be compromised. openchemicalengineeringjournal.com

The interplay between monomer concentration and crosslinker density is crucial for tailoring the hydrogel's properties for specific applications.

FactorConditionEffect on Swelling CapacityRationale
AMPS Monomer ContentIncreasing ConcentrationIncreaseHigher density of hydrophilic –SO3H groups enhances electrostatic repulsion and osmotic potential. researchgate.net
Crosslinker ConcentrationIncreasing ConcentrationDecreaseHigher crosslink density creates a more rigid network, restricting polymer chain expansion. researchgate.netresearchgate.net
Crosslinker ConcentrationDecreasing ConcentrationIncreaseLower crosslink density allows for greater flexibility and expansion of the polymer network. openchemicalengineeringjournal.com

Stimuli-Responsiveness of Hydrogels (e.g., pH, ionic strength)

While AMPS-based hydrogels are highly absorbent, their swelling behavior is also influenced by external environmental stimuli, particularly pH and the ionic strength of the surrounding solution.

pH-Responsiveness

Hydrogels composed solely of AMPS typically exhibit pH-independent swelling behavior. researchgate.netpsu.edu This is a direct consequence of the chemical nature of the sulfonic acid group, which is a strong acid. It remains fully ionized (dissociated) across a broad pH range. researchgate.net Because the charge density within the hydrogel network does not change significantly with variations in external pH, the swelling capacity remains relatively constant.

However, when AMPS is copolymerized with monomers containing weakly acidic or basic functional groups, such as acrylic acid (–COOH) or methacrylic acid, the resulting hydrogels become pH-sensitive. researchgate.netmdpi.commdpi.com The carboxyl groups of acrylic acid, for instance, are protonated at low pH and become deprotonated (ionized) as the pH increases above their pKa. This ionization introduces negative charges, leading to increased electrostatic repulsion and a sharp increase in swelling.

Hydrogel TypepH ConditionSwelling BehaviorMechanism
Poly(AMPS) HomopolymerWide Range (e.g., pH 2-12)Stable / pH-IndependentSulfonic acid groups are strong acids and remain fully ionized across a broad pH range. researchgate.netpsu.edu
Poly(AMPS-co-Acrylic Acid)Low pH (e.g., <4)Low SwellingCarboxylic acid groups are protonated (–COOH), reducing internal electrostatic repulsion.
Poly(AMPS-co-Acrylic Acid)High pH (e.g., >5)High SwellingCarboxylic acid groups deprotonate (–COO⁻), increasing charge density and electrostatic repulsion, causing network expansion. mdpi.com

Ionic Strength-Responsiveness

The swelling capacity of AMPS-based hydrogels is highly sensitive to the ionic strength of the external solution. When a hydrogel is placed in a salt solution (e.g., sodium chloride, NaCl), its swelling ratio is significantly reduced compared to its swelling in deionized water. researchgate.netpsu.edu

This phenomenon is driven by a reduction in the osmotic pressure difference between the hydrogel's interior and the external environment. In distilled water, the concentration of mobile ions (counterions like H⁺ or Na⁺ from the neutralized sulfonic acid) is much higher inside the gel than outside, creating a large osmotic pressure that drives water into the network. In a salt solution, the concentration of mobile ions outside the gel increases, diminishing this concentration gradient. psu.edu This "charge screening" effect shields the electrostatic repulsion between the fixed sulfonate groups on the polymer chains, allowing the network to contract and expel water. nih.gov The reduction in swelling becomes more pronounced as the salt concentration increases. researchgate.net Furthermore, this effect is intensified by the presence of multivalent cations (e.g., Ca²⁺, Fe³⁺) compared to monovalent cations (e.g., Na⁺), which are more effective at charge screening. researchgate.net

Theoretical and Computational Chemistry Approaches for Amps Systems

Molecular Modeling and Simulation of AMPS Monomer and Polymer

Classical atomistic molecular dynamics simulations can be used to model the interaction of polymers like poly(AMPS) with various surfaces. For instance, studies on sulfonated polyacrylamide (SPAM), a structurally similar polymer, have been conducted to understand its adsorption characteristics on mineral surfaces like calcite. mdpi.com Such simulations help in determining favorable conformations and binding energies, which are crucial for applications like enhanced oil recovery.

In these simulations, the polymer chain, which can be composed of numerous repeating monomer units, is placed in a simulation box with solvent molecules (typically water) and other relevant species. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, providing a dynamic picture of the system. For sulfonated polymers, these simulations have shown that the presence of charged sulfonate groups leads to an expanded conformation in aqueous solutions due to electrostatic repulsion. researchgate.net

Table 1: Representative Parameters in Molecular Dynamics Simulations of Sulfonated Polymers

ParameterDescriptionTypical Value/Method
Force FieldA set of equations and parameters to calculate the potential energy of the system.OPLS-AA, CHARMM, AMBER
Water ModelA model to represent water molecules in the simulation.TIP3P, SPC/E
EnsembleA statistical mechanical ensemble that defines the thermodynamic state of the system.NVT (canonical), NPT (isothermal-isobaric)
TemperatureThe temperature at which the simulation is performed.298 K (room temperature)
Simulation TimeThe total duration of the simulation.Nanoseconds to microseconds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and reactivity of the AMPS monomer. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack on the monomer. mdpi.com For the AMPS monomer, the vinyl group is the primary site for radical attack during polymerization. nih.gov DFT calculations can quantify the reactivity of the carbon atoms in the double bond, providing a theoretical basis for understanding the polymerization mechanism. A computational study on anilinium 2-acrylamide-2-methyl-1-propanesulfonate (ani-AMPS) showed that the vinyl group of the AMPS anion is more prone to radical attack compared to similar vinyl sulfonated monomers. nih.gov

Table 2: Calculated Electronic Properties of a Vinyl Sulfonate Monomer (Illustrative)

PropertyDescriptionCalculated Value (Arbitrary Units)
HOMO EnergyEnergy of the highest occupied molecular orbital.-7.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO.6.3 eV
Fukui Function (f+) on CαIndicates susceptibility to nucleophilic attack on the alpha carbon of the vinyl group.0.15
Fukui Function (f-) on CβIndicates susceptibility to electrophilic attack on the beta carbon of the vinyl group.0.20

Computational Studies of Polymerization Mechanisms and Thermodynamics

Computational methods can be used to investigate the mechanism and thermodynamics of the free-radical polymerization of AMPS. The polymerization process consists of three main stages: initiation, propagation, and termination.

Initiation: This involves the formation of free radicals from an initiator molecule, followed by the addition of a radical to an AMPS monomer.

Propagation: The newly formed monomer radical then reacts with other AMPS monomers in a chain reaction, leading to the growth of the polymer chain.

Termination: The growth of the polymer chain is terminated by reactions such as combination or disproportionation of two growing polymer radicals.

Ab initio calculations can be employed to determine the activation energies and reaction rates of these elementary steps. memphis.edu By modeling the transition state structures, the energy barriers for each reaction can be calculated, providing a detailed understanding of the polymerization kinetics.

The thermodynamics of polymerization can also be studied computationally by calculating the enthalpy, entropy, and Gibbs free energy of the polymerization reaction. researchgate.net The Gibbs free energy change (ΔG) for polymerization is given by the equation ΔG = ΔH - TΔS, where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change. A negative ΔG indicates that the polymerization is spontaneous. For most vinyl monomers, the polymerization is an exothermic process (negative ΔH) and is accompanied by a decrease in entropy (negative ΔS) as the disordered monomers are converted into a more ordered polymer structure. researchgate.net

Prediction of Polymer Conformation and Intermolecular Interactions

The conformation of poly(AMPS) chains and the intermolecular interactions between them are crucial for determining the macroscopic properties of materials derived from this polymer, such as hydrogels. Computational studies can predict the preferred three-dimensional structures of the polymer chains and analyze the non-covalent interactions that govern their assembly.

For polyelectrolytes like poly(AMPS), the conformation is heavily influenced by the electrostatic interactions between the charged sulfonate groups. In aqueous solution, these repulsive forces lead to a more extended chain conformation compared to a neutral polymer of similar molecular weight. conicet.gov.ar The persistence length, a measure of the stiffness of a polymer chain, can be calculated from simulations to quantify this effect.

In hydrogels, where polymer chains are cross-linked, intermolecular interactions play a critical role in the swelling behavior and mechanical properties. The primary intermolecular interactions in poly(AMPS) hydrogels are:

Hydrogen Bonding: The amide groups in the polymer backbone can act as both hydrogen bond donors and acceptors, leading to the formation of hydrogen bonds with water molecules and between polymer chains. rsc.org

Molecular dynamics simulations can be used to model the structure of poly(AMPS) hydrogels and to quantify the different types of intermolecular interactions. By analyzing the radial distribution functions between different atomic groups, the nature and strength of these interactions can be elucidated. researchgate.net This information is vital for understanding the relationship between the molecular structure of the hydrogel and its macroscopic properties. swan.ac.uk

Analytical and Spectroscopic Characterization Techniques for Amps and Its Polymers

Spectroscopic Methods for Chemical Structure Validation

Spectroscopic techniques are indispensable for confirming the successful synthesis of AMPS-based polymers and for analyzing their intricate chemical structures and intermolecular interactions.

A significant advancement in the application of NMR is the use of online or in-situ monitoring to study reaction kinetics. monash.edunih.govresearchgate.net Online ¹H-NMR spectroscopy, for example, can be employed to follow the free-radical polymerization of AMPS in real-time. By monitoring the decrease in the signal intensity of the vinyl protons of the monomer, the rate of monomer conversion can be determined directly within the NMR spectrometer. acs.org This technique provides invaluable data for understanding polymerization mechanisms and optimizing reaction conditions.

Furthermore, NMR is utilized to study the kinetics of polymer degradation. For example, liquid-state ¹³C-NMR has been used to analyze the content of AMPS and acrylamide (B121943) groups in copolymers subjected to high temperatures over time. nih.govresearchgate.net By quantifying the changes in the relative content of each functional group, the hydrolysis and degradation reaction rates can be determined. nih.govresearchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts for an AMPS-based Polymer System

Protons Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.0
Protons near Sulfonic Acid Group (Aromatic) ~3.5
Protons near Sulfonic Acid Group (Aliphatic AMPS) ~2.5

Data sourced from a study on SP-PMPS membranes. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in AMPS and its polymers. The FTIR spectrum provides a molecular fingerprint, allowing for the confirmation of the monomer's incorporation into the polymer backbone and the analysis of intermolecular interactions.

The key characteristic absorption bands for poly(AMPS) and its copolymers include:

-SO₃H (Sulfonic Acid Group): The symmetric and asymmetric stretching vibrations of the S=O bond in the sulfonic acid group are prominent and typically appear in the range of 1039 cm⁻¹ to 1240 cm⁻¹. mdpi.comresearchgate.net

C=O (Amide I): The stretching vibration of the carbonyl group in the amide linkage is observed at approximately 1650-1699 cm⁻¹. researchgate.netnih.gov

N-H (Amide II): The bending vibration of the N-H bond in the amide group is found around 1547-1548 cm⁻¹. researchgate.netnih.gov

O-H and N-H Stretching: A broad absorption band in the region of 3000-3500 cm⁻¹ is attributed to O-H stretching from the sulfonic acid group and absorbed water, as well as N-H stretching from the amide group. nih.gov

C-H Stretching: Bands corresponding to the stretching vibrations of C-H bonds in the polymer backbone and methyl groups are typically observed around 2862-2930 cm⁻¹. nih.gov

By analyzing shifts in these peak positions and changes in their intensities, researchers can gain insights into hydrogen bonding and other intermolecular interactions within the polymer matrix.

Table 2: Characteristic FTIR Absorption Peaks for Poly(AMPS)-based Hydrogels

Functional Group Wavenumber (cm⁻¹) Vibration Type
O-H and N-H 3000 - 3500 Stretching (Broad)
C-H (in -CH₂-) ~2930 Stretching
C=O (Amide) 1699 Stretching
N-H (Amide) 1548 Bending
-SO₃H 1154, 1039 S=O Stretching

Data compiled from studies on P(AA/AMPS) and related hydrogels. researchgate.netnih.gov

Chromatographic and Thermal Analysis for Polymer Characterization

Beyond structural validation, the characterization of the macroscopic properties of AMPS polymers, such as molecular weight and thermal stability, is essential for their practical application.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. infinitalab.comshimadzu.com This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the entire molecular weight distribution. shimadzu.com

Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.org Mn is the statistical average molecular weight of all polymer chains, while Mw is weighted by the mass of each molecule. wikipedia.org The PDI provides a measure of the breadth of the molecular weight distribution; a PDI value close to 1.0 indicates a narrow distribution, which is often a hallmark of a well-controlled polymerization. wikipedia.org GPC has been successfully used to confirm the controlled nature of quasiliving radical polymerization of AMPS to form block copolymers. mdpi.com

Table 3: GPC Data for a Poly(AMPS) Block Copolymer

Polymer Sample Mn (g/mol) Mw (g/mol) PDI (Mw/Mn)
PAMPS-b-PMMA 21,300 25,100 1.18

Data sourced from a study on the quasiliving radical polymerization of AMPS. mdpi.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. thermalsupport.comyoutube.com It is particularly useful for determining the thermal transitions of polymers. For amorphous or semi-crystalline polymers, the most important transition detected by DSC is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com

This transition appears as a step-like change in the heat capacity on the DSC thermogram. The Tg is a critical parameter as it often defines the upper service temperature of an amorphous polymer. For an AMPS/Acrylic Acid-based polymer, a glass transition temperature (Tg) was reported at -54 °C, indicating that the formation of the ionic liquid structure increased the molecular flexibility. electrochemsci.org The Tg of AMPS-containing hydrogels and copolymers is influenced by factors such as composition, crosslink density, and water content. researchgate.net

Table 4: Glass Transition Temperature for an AMPS-based Polymer

Polymer System Glass Transition Temperature (Tg)
AMPS/AA-TS Polymer -54 °C

Data sourced from a study on an AMPS/AA-based poly ionic liquid. electrochemsci.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for evaluating the thermal stability and degradation profile of polymers. The resulting TGA curve plots the percentage of weight loss against temperature.

The thermal degradation of AMPS-based polymers typically occurs in multiple stages. For instance, an AMPS/Acrylic Acid-based polymer showed an initial weight loss up to 200 °C due to moisture evaporation, followed by major degradation steps. electrochemsci.org The decomposition of sulfonic acid groups often occurs at lower temperatures compared to the main polymer backbone. marquette.edu TGA studies on copolymers of acrylamide and AMPS have shown that the degradation process involves both hydrolysis of the amide and sulfonate groups and oxidative thermal degradation that breaks the main polymer chain. nih.govresearchgate.net The onset temperature of degradation is a key indicator of the material's thermal stability.

Table 5: TGA Degradation Profile for an AMPS/AA-based Polymer

Temperature Range (°C) Weight Loss (%) Associated Process
25 - 200 ~5 Moisture Evaporation
200 - 350 ~25 Decomposition of Sulfonic Acid and Carboxylic Acid Groups
350 - 550 ~55 Main Polymer Chain Degradation

Data interpreted from a study on an AMPS/AA-based poly ionic liquid. electrochemsci.org

Morphological and Microstructural Characterization

The performance and application of polymers derived from 2-(Acryloylamino)propane-1-sulfonic acid (AMPS) are intrinsically linked to their three-dimensional structure. Morphological and microstructural characterization techniques are therefore essential for understanding the polymer network's architecture, from the surface topography down to the nanoscale arrangement of polymer chains. Such analyses provide critical insights into how synthesis parameters influence the final material properties.

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Morphology

In studies of AMPS-based hydrogels, SEM analysis of lyophilized samples reveals the intricate porous network crucial for their high water absorption capacity. For instance, hydrogels of AMPS copolymerized with acrylic acid (AA) have shown an increasingly porous structure as the AA content increases. mdpi.com This enhanced porosity is directly linked to the swelling behavior of the hydrogel. Similarly, semi-interpenetrating polymer network (semi-IPN) hydrogels of sodium 2-acrylamido-2-methylpropane sulfonate (Na-AMPS) and poly(ε-caprolactone) (PCL) diol exhibit a porous internal morphology that influences their drug delivery characteristics. aston.ac.uk

Cross-sectional SEM imaging provides further detail on the internal structure. In a poly(AMPS-co-Acrylamide) hydrogel, SEM coupled with Energy Dispersive Spectrometer (EDS) was used to analyze the distribution of sulfur, an element unique to the AMPS monomer. researchgate.net This analysis revealed a gradient distribution of crosslinkage across the hydrogel's cross-section, demonstrating a more densely crosslinked structure on one side compared to the other. researchgate.net This structural gradient was a direct result of the UV polymerization method used.

The morphology of AMPS-based materials can be significantly altered by the choice of comonomers and synthesis conditions. A study on ionic conductive hydrogels prepared by electron-beam irradiation showed that copolymerization of AMPS with different monomers like acrylic acid (AA), acrylamide (AAm), and 2-hydroxyethyl acrylate (B77674) (HEA) resulted in varied morphologies. mdpi.comnih.gov While HEA- or AAm-modified AMPS hydrogels showed similar morphologies regardless of comonomer content, the AA-modified versions became more porous with increasing AA content. mdpi.com

Polymer SystemComonomer/AdditivePreparation MethodKey Morphological Findings (from SEM)
Poly(AMPS-co-AAm) Acrylamide (AAm)UV PolymerizationGradient distribution of crosslinkage across the cross-section. researchgate.net
AMPS/AA Hydrogel Acrylic Acid (AA)Electron-Beam IrradiationPorous structure increases with increasing AA content. mdpi.com
AMPS/AAm Hydrogel Acrylamide (AAm)Electron-Beam IrradiationMorphology remains similar regardless of AAm content. mdpi.com
AMPS/HEA Hydrogel 2-Hydroxyethyl Acrylate (HEA)Electron-Beam IrradiationMorphology remains similar regardless of HEA content. mdpi.com
P(Na-AMPS)/PCL diol Poly(ε-caprolactone) (PCL) diolUV-PhotopolymerizationPorous internal morphology. aston.ac.uk
AMPS/TA Hydrogel Tannic Acid (TA)Electron-Beam IrradiationLyophilized hydrogels show a porous cross-sectional structure. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structure

While SEM provides microscale morphological information, Small-Angle X-ray Scattering (SAXS) is an essential non-destructive technique for probing the structure of AMPS polymers at the nanoscale (typically 1-100 nm). anton-paar.com SAXS measures the elastic scattering of X-rays by a sample at very small angles, which provides information about the shape, size, and spatial arrangement of nanoscale features, such as polymer chains, crosslink junctions, and domains of differing electron density. anton-paar.comnih.gov

SAXS has been effectively used to analyze the microstructure of interpenetrating network (IPN) hydrogels. For example, in a study of an IPN hydrogel with a primary network of poly(AMPS-co-Acrylamide) and a secondary network of polyacrylamide, SAXS was employed to analyze the microstructure. researchgate.net The scattering data, plotted as intensity versus the scattering vector (q), provides insights into the characteristic length scales of the polymer network.

The technique is also valuable for understanding how different components affect the nanoscale organization. In cross-linked membranes made from poly (1,4-phenylene ether-ether-sulfone) and AMPS, SAXS was used to analyze the microstructure, complementing SEM and other characterization methods to understand the material's properties for fuel cell applications. nih.gov The scattering profiles can reveal information about polymer junction zones and how chemical composition affects the gel structure at the nanoscale. nih.gov Analysis of the scattering curve can indicate the fractal dimension of the polymer network and the correlation length, which is a measure of the average distance between crosslinks or entanglements.

In a study of P(AMPS-co-AM) hydrogels, SAXS data was presented as a double logarithmic plot of intensity (I) as a function of the scattering vector (q). researchgate.net The shape and slope of this curve in different q-regions can be interpreted to understand the structural organization, such as the presence of domains and the nature of the polymer chains within the hydrogel network.

Polymer SystemTechniqueKey Nanoscale Structural Findings (from SAXS)
P(AMPS-co-AM) Hydrogels SAXSAnalysis of scattering intensity versus scattering vector reveals microstructural details of the hydrogel network. researchgate.net
P(AMPS-co-AM)/PAM IPN Hydrogels SAXSUsed to analyze the complex microstructure of the interpenetrating network. researchgate.net
SPEES-AM Membranes SAXSEmployed to analyze the microstructure of membranes cross-linked with AMPS for fuel cell applications. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel AMPS-based Responsive Polymeric Systems

The strong ionic nature of the sulfonic acid group makes AMPS an ideal component for creating "smart" or responsive polymeric systems that undergo significant changes in response to external stimuli. Research is intensely focused on hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.

AMPS-based hydrogels exhibit pH-independent swelling behavior due to the complete dissociation of the sulfonic acid group across a broad pH range. This characteristic is being exploited to design systems with predictable swelling and release profiles. For instance, novel highly swelling hydrogels have been prepared by grafting crosslinked poly(acrylic acid-co-AMPS) chains onto κ-carrageenan. The swelling capacity of these hydrogels was systematically optimized by altering reaction variables, achieving a maximum water absorbency of 1238 g/g. These materials exhibit reversible on-off switching behavior in response to pH changes, making them candidates for drug delivery systems.

Furthermore, the incorporation of AMPS into copolymers allows for the fine-tuning of material properties. In copolymers with acrylamide (B121943), the equilibrium degree of swelling increases with higher AMPS content, a critical factor for applications in superabsorbent materials. Researchers are also exploring AMPS in the development of ionic conductive hydrogels for applications like electronic device patches and motion sensors, where stable signal transmission is paramount. Copolymerization with monomers like acrylic acid (AA) and acrylamide (AAm) has been shown to enhance the cohesive energy and interfacial adhesion of these hydrogels.

Exploration of AMPS in Biodegradable and Sustainable Polymer Technologies

A significant frontier in polymer science is the development of materials that are both functional and environmentally benign. Integrating AMPS into biodegradable polymer backbones is a promising strategy to create sustainable functional materials. This approach combines the desirable properties of AMPS, such as high water absorbency and ion-exchange capability, with the environmental benefit of biodegradability.

Recent studies have demonstrated the successful grafting of AMPS-containing copolymers onto natural, biodegradable polymers.

Chitosan-based Hydrogels: Hydrogels have been fabricated by grafting copolymers of acrylic acid and AMPS onto chitosan (B1678972), a biodegradable polysaccharide. These composite materials show a high adsorption capacity for dyes, and when embedded with zinc oxide particles, they can be used as a recoverable photocatalyst for wastewater treatment.

Starch-grafted Superabsorbents: Researchers have synthesized superabsorbent polymers by grafting a copolymer containing AMPS, acrylic acid, and acrylamide onto a potato starch backbone. This creates a semi-interpenetrating network hydrogel that leverages the biodegradability of starch.

Carrageenan-based Materials: Novel hydrogels with high swelling capacity have been prepared by grafting crosslinked chains of poly(acrylic acid-co-AMPS) onto κ-carrageenan, a polysaccharide derived from seaweed. These materials are being investigated as potential candidates for drug delivery systems due to their biodegradability and responsive swelling.

Advanced Understanding of Polymerization Kinetics in Complex Environments

A deeper understanding of the polymerization kinetics of AMPS is crucial for designing polymers with controlled architectures and predictable properties. Research in this area is moving beyond simple solution polymerization to explore more complex systems and advanced polymerization techniques.

The free-radical polymerization of AMPS in aqueous solution has been studied in detail using methods like single pulse-pulsed laser polymerization (SP-PLP) combined with near-infrared (NIR) spectroscopy. These studies have yielded absolute values for key kinetic parameters. For example, at 40°C and an initial AMPS concentration of 2.79 mol·L⁻¹, the propagation rate coefficient (k_p) was determined to be 1 x 10⁵ L·mol⁻¹·s⁻¹, with an average termination rate coefficient () of 2 x 10⁷ L·mol⁻¹·s⁻¹. The research also showed that these rate coefficients are significantly influenced by monomer concentration, indicating reduced chain mobility at higher concentrations.

Furthermore, significant progress is being made in the controlled radical polymerization of AMPS, which allows for the synthesis of well-defined polymers and block copolymers.

RAFT Polymerization: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been used to synthesize amphiphilic block polyelectrolytes. This was achieved by first converting AMPS into a polymerizable ionic liquid, which could then be chain-extended with a hydrophobic monomer like styrene (B11656) under homogeneous conditions.

ATRP: Atom Transfer Radical Polymerization (ATRP) of AMPS has been investigated using ruthenium-based catalysts, which are more tolerant to the functional acid group. This method successfully produced well-defined block copolymers of AMPS with methyl methacrylate (B99206) and 2-hydroxyethyl methacrylate.

Cu(0)-mediated RDRP: While challenging, controlled polymerization of acrylamide-family monomers is being advanced. Techniques like one-pot aqueous Cu(0)-mediated reversible-deactivation radical polymerization (RDRP) are being optimized to achieve better control over molecular weight and distribution for related monomers.

Polymerization in complex environments, such as dispersion polymerization in aqueous salt solutions and precipitation polymerization in supercritical carbon dioxide, is also an active area of research, aiming to produce materials with specific morphologies and properties under more sustainable conditions.

Integration of AMPS Polymers in Hybrid and Nanocomposite Materials

The integration of AMPS-based polymers with inorganic nanomaterials creates hybrid and nanocomposite materials with synergistic properties, combining the processability of polymers with the unique functionalities of nanoparticles. The sulfonic acid group in AMPS can play a crucial role in dispersing and stabilizing nanoparticles and creating strong interfacial interactions.

Researchers are actively developing AMPS-based nanocomposites for a variety of high-performance applications. For example, AMPS-containing copolymers have been used to create hydrogels with enhanced thermal stability and mechanical properties by incorporating nanomaterials. The physical interactions between the anionic AMPS monomer and layered silicate (B1173343) clays (B1170129) like Laponite are being explored for applications in sensors and tissue engineering. In another study, hydrogels of chitosan grafted with a copolymer of acrylic acid and AMPS were used as a matrix for the in situ synthesis of zinc oxide (ZnO) nanoparticles. This created a hybrid material that functions as an effective adsorbent and a recoverable photocatalyst for degrading dyes in wastewater.

The table below summarizes selected examples of AMPS-based hybrid and nanocomposite materials and their targeted applications.

Addressing Environmental Persistence and Ecotoxicological Implications of AMPS Derivatives

As the use of AMPS-based polymers expands, understanding their long-term environmental fate and potential ecotoxicological impact is a critical research frontier. Current knowledge is limited, and significant research is needed to ensure the sustainable use of these materials.

The environmental degradation of high-molecular-weight AMPS copolymers is a key concern. Studies on related acrylamide-AMPS copolymers show that degradation at high temperatures occurs primarily in the side groups, eventually leading to main-chain scission and a reduction in molecular weight. However, under typical environmental conditions, polyacrylamides, a common comonomer, are known to degrade slowly. The potential for these polymers to break down into smaller, more mobile, or toxic components, such as the acrylamide monomer from polyacrylamide segments, requires further investigation under various environmental scenarios.

Ecotoxicity data for AMPS polymers is sparse. Safety Data Sheets for copolymers of acrylic acid and AMPS often state that no data is available for toxicity to aquatic invertebrates, algae, or microorganisms. However, data for the unpolymerized AMPS monomer is available and provides a baseline for concern.

While polymers are generally considered to have low bioavailability due to their large size, the potential long-term effects of their accumulation in soil and sediment, and the effects of their degradation products, are not well understood. Future research must focus on the long-term biodegradation pathways of AMPS homopolymers and copolymers in relevant environmental compartments (soil, water, sediment) and conduct comprehensive ecotoxicological testing on the polymers themselves to fill the current data gaps and perform a thorough risk assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.